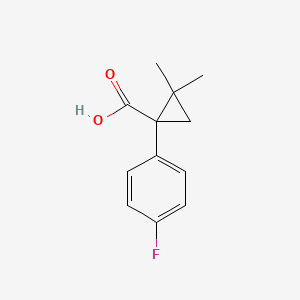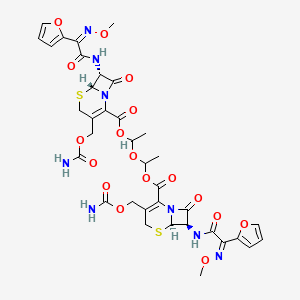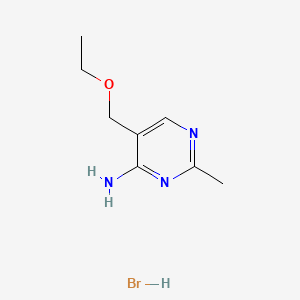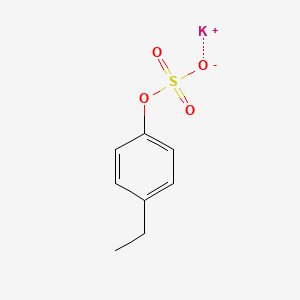
SMAD3 Inhibtor, SIS 3-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
SIS3, also known as the SMAD3 inhibitor, is a potent and selective inhibitor of SMAD3 . It selectively inhibits TGF-beta 1/ALK5-induced SMAD3 phosphorylation . It has no effect on SMAD2, p38, MAPK, ERK, or PI 3-kinase signaling .
Molecular Structure Analysis
The chemical name of SIS3 is (E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(1-methyl-2-phenylpyrrolo[2,3-b]pyridin-3-yl)prop-2-en-1-one hydrochloride . It has a molecular weight of 490.00 and a molecular formula of C28H27N3O3.HCl .Physical And Chemical Properties Analysis
SIS3 is a solid substance . It is soluble in DMSO to >25 mM . The product should be stored at -20°C, in the dark, and under desiccating conditions .Mecanismo De Acción
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of SMAD3 Inhibitor, SIS 3-d3 involves the conversion of SIS 3 to SIS 3-d3 by deuteration.", "Starting Materials": [ "SIS 3", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Sodium chloride (NaCl)", "Methanol (CH3OH)" ], "Reaction": [ "Step 1: Dissolve SIS 3 in D2O and add NaOH to adjust the pH to 12.", "Step 2: Heat the reaction mixture at 60°C for 24 hours.", "Step 3: Quench the reaction by adding HCl to adjust the pH to 2.", "Step 4: Extract the product with methanol.", "Step 5: Dry the product under vacuum to obtain SIS 3-d3." ] } | |
| 1512629-88-7 | |
Fórmula molecular |
C28H27N3O3 |
Peso molecular |
456.56 |
Nombre IUPAC |
(E)-1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-phenyl-1-(trideuteriomethyl)pyrrolo[2,3-b]pyridin-3-yl]prop-2-en-1-one |
InChI |
InChI=1S/C28H27N3O3/c1-30-27(19-8-5-4-6-9-19)22(23-10-7-14-29-28(23)30)11-12-26(32)31-15-13-20-16-24(33-2)25(34-3)17-21(20)18-31/h4-12,14,16-17H,13,15,18H2,1-3H3/b12-11+/i1D3 |
Clave InChI |
IJYPHMXWKKKHGT-NTTJVEKVSA-N |
SMILES |
CN1C(=C(C2=C1N=CC=C2)C=CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC)C5=CC=CC=C5 |
Sinónimos |
1-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)-3-(1-methyl-d3-2-phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-2-propen-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Cyclopropyl-10-fluorobenzo[k]phenanthridine](/img/structure/B565755.png)

![[(2R,3R,4S,5S,6R)-3,4,5-Tribenzoyloxy-6-phenylsulfanyloxan-2-yl]methyl benzoate](/img/structure/B565758.png)




